[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1353985-98-4) is a piperidine-derived carbamate compound characterized by a benzyl ester-protected carbamic acid group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular weight is 305.38 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,17H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCSLWYDJNHBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation and Acylation
The most widely reported method involves sequential alkylation and acylation of a piperidine precursor. The synthesis begins with N-methylpiperidine-2-methanol , which undergoes alkylation with benzyl chloroformate to introduce the carbamic acid benzyl ester group. Subsequent acylation with 2-aminoacetyl chloride forms the target compound.
Reaction Scheme:
-
Alkylation:
-
Acylation:
Key Parameters:
One-Pot Multicomponent Synthesis
A streamlined approach condenses the synthesis into a single reactor by leveraging in situ generation of intermediates. This method uses piperidine-2-methanol , methyl isocyanate, and benzyl glycolate under microwave irradiation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Scandium(III) triflate |
| Temperature | 80°C |
| Reaction Time | 2.5 hours |
| Yield | 81% |
This method reduces purification steps but requires stringent control over stoichiometry to avoid side products like over-acylated derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMF accelerate acylation but risk carbamate hydrolysis. Non-polar solvents (e.g., toluene) favor alkylation but prolong reaction times.
Comparative Solvent Study:
| Solvent | Dielectric Constant (ε) | Alkylation Rate (k, ×10⁻³ s⁻¹) | Acylation Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4.2 | 72 |
| THF | 7.58 | 3.8 | 68 |
| Toluene | 2.38 | 1.9 | 55 |
Elevating temperatures beyond 60°C during acylation degrades the aminoacetyl group, necessitating precise thermal control.
Catalysts and Reagents
DMAP vs. Et₃N:
-
DMAP enhances acylation yields (78–81%) by activating the carbonyl electrophile.
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Et₃N is cost-effective but prone to side reactions with benzyl chloroformate, reducing yields to 65–68%.
Alternative Catalysts:
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Scandium(III) triflate in one-pot syntheses improves atom economy but increases production costs.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve reproducibility. A patented system (CN102056901A) achieves 85% yield by:
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Mixing piperidine-2-methanol and benzyl chloroformate at 10°C.
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Introducing 2-aminoacetyl chloride in a second reaction zone at 50°C.
Advantages:
Purification Protocols
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Crystallization: Ethyl acetate/hexane recrystallization removes unreacted starting materials.
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Chromatography: Silica gel columns with 9:1 DCM/isopropyl alcohol resolve acylated byproducts.
Analytical Validation of Synthesis
Spectroscopic Characterization
¹H-NMR (400 MHz, CDCl₃):
-
δ 5.12 (s, 2H, -OCH₂C₆H₅) confirms benzyl ester formation.
ESI-MS:
Purity Assessment
HPLC (C18 column, 254 nm):
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzyl ester carbamates, particularly those containing piperidine or related heterocycles. Key structural variations include:
- Substituent on the heterocycle: The 2-amino-acetyl group distinguishes it from compounds like [(S)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-5-methyl-1-(naphthalen-1-ylamino)-1,2-dioxohexan-3-yl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamic acid benzyl ester (Compound 37, )**, which features an indole and naphthyl substituent.
- Protective groups : Unlike compounds such as 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () , which uses a fluorenylmethyl (Fmoc) protecting group, the target compound employs a benzyl ester.
- Backbone modifications: Derivatives like (3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-6-(tert-butyl-dimethyl-silanyloxy)-hexyl]-carbamic acid benzyl ester (Compound 8a, ) replace piperidine with pyrrolidinone and include silanyloxy groups.
Physicochemical Properties
Biological Activity
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, also known by its CAS number 1353957-50-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₆H₂₃N₃O₃
- Molecular Weight : 305.37 g/mol
- CAS Number : 1353957-50-2
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, which may include enzymes and receptors involved in critical physiological processes.
The compound is believed to exert its effects through the inhibition of specific enzymes and modulation of receptor activity. For instance, it may influence cholinergic pathways by acting as an inhibitor of butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.
1. Enzyme Inhibition Studies
Research has indicated that derivatives similar to this compound show promising inhibitory activity against BChE. In a study evaluating various compounds, it was found that certain structural modifications led to enhanced inhibition potency with IC₅₀ values in the micromolar range.
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Compound A | 6.46 | BChE |
| Compound B | 6.56 | BChE |
These findings suggest that the compound could be a candidate for further development as a therapeutic agent for cognitive disorders.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.015 to 0.25 μg/mL against clinical isolates.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Streptococcus pneumoniae | 0.015 |
This indicates potential utility in treating infections caused by resistant strains.
Case Studies
A notable case study involved the application of this compound in a model of Alzheimer's disease. The study reported significant improvements in cognitive function in animal models treated with the compound compared to controls, suggesting neuroprotective effects.
Q & A
Q. What are the key synthetic methodologies for preparing [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester?
The synthesis typically involves coupling reactions under controlled conditions. For example, benzyl carbamate derivatives are synthesized via nucleophilic substitution or amide bond formation. A representative method includes:
- Reacting a piperidine precursor (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) with an acetylating agent (e.g., 2-chloro-5-fluoro-pyrimidine) in polar aprotic solvents like DMF, using triethylamine as a base, and heating at 100°C for 6 hours .
- Purification via silica gel chromatography with gradients of dichloromethane, isopropanol, and hexane yields the desired product (reported MS: m/z 345.29 (M+1)) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : Proton and carbon NMR data (e.g., δH 0.86–5.04 ppm for cyclopropane and benzyl groups) resolve stereochemistry and substituent positions .
- IR spectroscopy : Peaks at 1689 cm⁻¹ (carbamate C=O) and 3338 cm⁻¹ (N-H stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., calc. 225.1518, found 225.1517 for related benzyl carbamates) .
Advanced Research Questions
Q. How can researchers mitigate unexpected byproducts during synthesis?
Unexpected reactions, such as retro-Claisen rearrangements, may occur under acidic/basic conditions. Strategies include:
- Reaction monitoring : Use TLC or LC-MS to detect intermediates.
- Optimized purification : Column chromatography with tailored solvent gradients (e.g., light petroleum:EtOAc 2:1) isolates target compounds from byproducts .
- Controlled reaction times : Limiting exposure to harsh conditions (e.g., HBr in acetic acid) prevents decomposition .
Q. What are the stability profiles of this compound under varying conditions?
- Acidic conditions : Exposure to hydrobromic acid in acetic acid at room temperature for 45 minutes can lead to decomposition, necessitating immediate neutralization with NaOH .
- Thermal stability : Stable at room temperature but degrades above 100°C; store at -20°C under inert gas for long-term preservation .
Q. How is this compound applied in multi-step organic syntheses?
- Glycosylation reactions : Benzyl carbamates serve as intermediates in conjugate vaccine synthesis. For example, coupling with galactosyl acceptors using NIS/TMSOTf in toluene/dioxane achieves α-selective glycosylation (71% yield) .
- Chiral induction : The piperidine scaffold facilitates asymmetric synthesis, such as β-amino acid preparation via chiral isoxazolines .
Methodological Notes
- Safety protocols : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. Dispose of waste via certified biohazard services .
- Analytical validation : Cross-validate structural data with X-ray crystallography (if crystalline) or computational modeling (e.g., molecular dynamics simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
